molecular formula C10H6F3N3OS B11356581 N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11356581
M. Wt: 273.24 g/mol
InChI Key: KRDNGGWXBLWJRC-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide typically involves the reaction of 3-(trifluoromethyl)aniline with thiadiazole-4-carboxylic acid under specific conditions. One common method includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiadiazole rings .

Mechanism of Action

The mechanism of action of N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer progression . The compound binds to key proteins in this pathway, preventing their activation and subsequent downstream effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit the NF-κB pathway sets it apart from other similar compounds, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C10H6F3N3OS

Molecular Weight

273.24 g/mol

IUPAC Name

N-[3-(trifluoromethyl)phenyl]thiadiazole-4-carboxamide

InChI

InChI=1S/C10H6F3N3OS/c11-10(12,13)6-2-1-3-7(4-6)14-9(17)8-5-18-16-15-8/h1-5H,(H,14,17)

InChI Key

KRDNGGWXBLWJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CSN=N2)C(F)(F)F

Origin of Product

United States

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